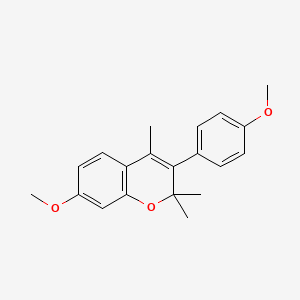![molecular formula C22H43N5O13 B1210893 3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate CAS No. 77987-52-1](/img/structure/B1210893.png)
3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate, commonly referred to as kanamycin A, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It was first isolated in 1957 by Hamao Umezawa and has been used to treat severe bacterial infections and tuberculosis . Kanamycin A works by inhibiting protein synthesis in bacteria, making it effective against a wide range of bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanamycin A is primarily produced through fermentation of Streptomyces kanamyceticus. The fermentation broth is then subjected to various purification processes to isolate kanamycin A . The synthetic route involves the conversion of kanamycin B to kanamycin A, catalyzed by the enzymes KanJ and KanK .
Industrial Production Methods: Industrial production of kanamycin A involves large-scale fermentation followed by extraction and purification. The fermentation process is optimized to maximize the yield of kanamycin A while minimizing byproducts . High-performance liquid chromatography (HPLC) and other chromatographic techniques are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Kanamycin A undergoes various chemical reactions, including acetylation, phosphorylation, and glycosylation . These reactions are often catalyzed by aminoglycoside-modifying enzymes, which can alter the antibiotic’s activity .
Common Reagents and Conditions: Common reagents used in the chemical modification of kanamycin A include acylating agents, phosphorylating agents, and glycosyl donors . The reactions typically occur under mild conditions to preserve the integrity of the antibiotic .
Major Products Formed: The major products formed from the chemical reactions of kanamycin A include acetylated, phosphorylated, and glycosylated derivatives . These derivatives can have altered antibacterial activity and resistance profiles .
Scientific Research Applications
Kanamycin A has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of new antibiotics . In biology, kanamycin A is used to study bacterial protein synthesis and resistance mechanisms . In medicine, it is used to treat severe bacterial infections, particularly those caused by multidrug-resistant bacteria . In industry, kanamycin A is used in the production of veterinary medicines and as a growth promoter in animal feed .
Mechanism of Action
Kanamycin A exerts its effects by binding to the 30S subunit of the bacterial ribosome . This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain . This results in the production of nonfunctional proteins, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to kanamycin A include other aminoglycosides such as gentamicin, tobramycin, and amikacin . These antibiotics share a similar mechanism of action and are used to treat similar types of bacterial infections .
Uniqueness: Kanamycin A is unique in its ability to overcome certain resistance mechanisms that affect other aminoglycosides . For example, kanamycin A is less susceptible to modification by aminoglycoside-modifying enzymes, making it effective against bacteria that have developed resistance to other aminoglycosides .
Properties
CAS No. |
77987-52-1 |
|---|---|
Molecular Formula |
C22H43N5O13 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-3-36-22(35)27-8-4-7(25)18(39-21-16(33)15(32)13(30)9(5-24)37-21)17(34)19(8)40-20-14(31)11(26)12(29)10(6-28)38-20/h7-21,28-34H,1-6,23-26H2,(H,27,35)/t7-,8+,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,20+,21-/m0/s1 |
InChI Key |
ROQXNMABMHKEAF-CSZWFTGISA-N |
SMILES |
C1C(C(C(C(C1NC(=O)OCCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)OCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)OCCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Synonyms |
1-N-(3-aminopropoxycarbonyl)kanamycin A APC kanamycin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-2-furancarboxamide](/img/structure/B1210814.png)


![METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE](/img/structure/B1210817.png)








